3-[(3,5-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one
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Overview
Description
3-[(3,5-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclohexene ring substituted with dichlorophenyl and methoxyphenyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one typically involves the reaction of 3,5-dichloroaniline with 4-methoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, allowing the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like hydroxylamine, ammonia, solvents like ethanol or water.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3-[(3,5-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one: Similar structure but different substitution pattern, leading to variations in chemical reactivity and biological activity.
4-Amino-3,5-dichloroacetophenone: Shares the dichlorophenyl group but has different functional groups, resulting in distinct properties and applications.
Uniqueness
3-[(3,5-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one stands out due to its unique combination of dichlorophenyl and methoxyphenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-(3,5-dichloroanilino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO2/c1-24-19-4-2-12(3-5-19)13-6-16(11-18(23)7-13)22-17-9-14(20)8-15(21)10-17/h2-5,8-11,13,22H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNDILGJZQCXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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